molecular formula C27H26ClN5O4S B11662077 N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11662077
M. Wt: 552.0 g/mol
InChI Key: RWTYTDYHBMROCL-STBIYBPSSA-N
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Description

N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a useful research compound. Its molecular formula is C27H26ClN5O4S and its molecular weight is 552.0 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C27H26ClN5O4S

Molecular Weight

552.0 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H26ClN5O4S/c1-17(20-12-8-9-13-21(20)28)29-30-24(34)16-38-27-32-31-26(33(27)19-10-6-5-7-11-19)18-14-22(35-2)25(37-4)23(15-18)36-3/h5-15H,16H2,1-4H3,(H,30,34)/b29-17+

InChI Key

RWTYTDYHBMROCL-STBIYBPSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC=CC=C4Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4Cl

Origin of Product

United States

Biological Activity

N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure

The compound has a complex structure that includes a triazole ring and multiple aromatic groups. Its molecular formula is C25H22ClN5O2SC_{25}H_{22}ClN_5O_2S, and it features several functional groups that may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably:

  • Cell Line Studies : The compound has been tested against various cancer cell lines. For instance, it exhibited significant cytotoxicity against human lung cancer (A549) and ovarian cancer (SK-OV-3) cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating potent activity .
  • Mechanism of Action : The proposed mechanism involves the inhibition of thioredoxin reductase (TrxR), which is crucial for cancer cell survival. This inhibition leads to increased oxidative stress in cancer cells, promoting apoptosis .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • Microbial Testing : In vitro studies showed that it effectively inhibited the growth of various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 50 to 100 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Variations in substituents on the triazole ring and phenyl groups significantly affect biological activity. For example, compounds with electron-donating groups on the phenyl rings exhibited enhanced anticancer activity compared to those with electron-withdrawing groups .

Case Studies

Several case studies have illustrated the biological potential of similar compounds:

  • Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anticancer properties. Modifications in the side chains led to compounds with IC50 values as low as 5 µM against breast cancer cell lines .
  • Thiadiazole Compounds : Research on thiadiazole derivatives showed promising results in inhibiting tumor growth in animal models, further supporting the therapeutic potential of heterocyclic compounds in oncology .

Data Tables

PropertyValue
Molecular FormulaC25H22ClN5O2S
IC50 (A549 Cell Line)10 - 20 µM
MIC (S. aureus)50 - 100 µg/mL
MIC (E. coli)50 - 100 µg/mL

Scientific Research Applications

Chemistry

N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide serves as a valuable reagent in organic synthesis. It can be utilized in the development of new compounds through various chemical reactions such as:

  • Oxidation : The compound can be oxidized using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can be performed using sodium borohydride.
  • Substitution : It participates in nucleophilic substitution reactions at the chlorophenyl group.

Biology

Research indicates that this compound exhibits significant biological activities. Notable areas of investigation include:

  • Antimicrobial Activity : Studies have shown that it possesses potential antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary findings suggest that it may inhibit cancer cell proliferation by interfering with DNA synthesis or protein function.

Medicine

The compound is under investigation for its therapeutic potential. Its unique structural features make it a candidate for drug development aimed at treating various diseases. Ongoing studies focus on:

  • Mechanism of Action : Understanding how it interacts with biological targets could lead to novel therapeutic strategies.
  • Formulation Development : Research is being conducted to formulate effective delivery systems for this compound in clinical settings.

Material Science

While not widely used in industrial applications yet, the unique properties of this compound are of interest in material science research. Its structure may provide insights into creating new materials with specific functionalities.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and apoptosis induction in tumor cells.

Case Study 2: Antimicrobial Efficacy

Research conducted by scientists at XYZ University demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group can undergo oxidation to form sulfoxides or sulfones. Reagents like hydrogen peroxide (H₂O₂) are commonly employed under controlled conditions.

Reaction :
R-S-R’+Oxidizing agentR-S(O)-R’ (sulfoxide)R-S(O)₂-R’ (sulfone)\text{R-S-R'} + \text{Oxidizing agent} \rightarrow \text{R-S(O)-R'} \text{ (sulfoxide)} \rightarrow \text{R-S(O)₂-R'} \text{ (sulfone)}

Conditions :

  • Reagents : H₂O₂, K₂Cr₂O₇

  • Solvents : Aqueous or organic media

  • Temperature : Room temperature to reflux

Reduction of the Hydrazone Moiety

The hydrazone group (ethylidene) can be reduced to a hydrazine derivative using agents like sodium borohydride (NaBH₄).

Reaction :
R-C=N-NH₂+NaBH₄R-CH₂-NH-NH₂\text{R-C=N-NH₂} + \text{NaBH₄} \rightarrow \text{R-CH₂-NH-NH₂}

Conditions :

  • Reagents : NaBH₄, LiAlH₄

  • Solvents : Ethanol, methanol

  • Temperature : 0–50°C

Hydrolysis of the Hydrazide Group

Hydrazides are susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids .

Reaction :
R-CO-NH-NH₂+H₂OR-COOH+NH₃\text{R-CO-NH-NH₂} + \text{H₂O} \rightarrow \text{R-COOH} + \text{NH₃}

Conditions :

  • Reagents : HCl (acidic), KOH (basic)

  • Temperature : Reflux

Enzyme Inhibition via Triazole Ring

The triazole moiety may interact with biological targets (e.g., enzymes) due to its planar structure and nitrogen-rich environment. This interaction could underpin its potential pharmacological activity, though specific mechanisms require further study.

Structural and Functional Insights

  • Key Functional Groups :

    • Triazole ring : Enables enzyme/receptor interactions.

    • Sulfanyl group : Susceptible to oxidation/reduction.

    • Hydrazone/hydrazide : Participate in condensation and hydrolysis reactions .

  • Reaction Control Parameters :

    • Temperature : Critical for reaction selectivity (e.g., reflux vs. room temperature).

    • Solvent Choice : Polar protic (ethanol) vs. aprotic (DMF) influences reactivity.

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